1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene 1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene
Brand Name: Vulcanchem
CAS No.: 1817-76-1
VCID: VC20749649
InChI: InChI=1S/C13H8N4O8/c18-14(19)10-3-1-8(12(6-10)16(22)23)5-9-2-4-11(15(20)21)7-13(9)17(24)25/h1-4,6-7H,5H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H8N4O8
Molecular Weight: 348.22 g/mol

1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene

CAS No.: 1817-76-1

Cat. No.: VC20749649

Molecular Formula: C13H8N4O8

Molecular Weight: 348.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene - 1817-76-1

CAS No. 1817-76-1
Molecular Formula C13H8N4O8
Molecular Weight 348.22 g/mol
IUPAC Name 1-[(2,4-dinitrophenyl)methyl]-2,4-dinitrobenzene
Standard InChI InChI=1S/C13H8N4O8/c18-14(19)10-3-1-8(12(6-10)16(22)23)5-9-2-4-11(15(20)21)7-13(9)17(24)25/h1-4,6-7H,5H2
Standard InChI Key MTDLIOADHKERAQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene is a nitroaromatic compound with applications in organic synthesis and fluorescence studies. Its structure features two dinitrophenyl groups linked by a methylene bridge, contributing to its reactivity and utility in chemical research. Below is a comprehensive analysis of its properties, applications, and research findings.

Physical and Chemical Properties

PropertyValue
Melting Point175°C
Boiling Point534.0±45.0 °C (Predicted)
Density1.610±0.06 g/cm³ (Predicted)
SolubilitySoluble in DMF, DMSO
AppearancePale yellow solid
StabilityStable under standard conditions

Synthetic Applications

1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene serves as:

  • Fluorescent dye: Utilized in studies requiring fluorescent tagging due to its nitroaromatic structure .

  • Organic synthesis intermediate: Acts as a precursor in the preparation of complex nitro compounds .

  • Proton-transfer studies: Investigated for its role in acid-base reactions, particularly in dimethyl sulfoxide (DMSO) and toluene solvents .

Research Findings

Proton-Transfer Kinetics

  • Reactivity with bases: Rate constants for proton transfer to 1,1,3,3-tetramethylguanidine (TMG) and 1,5-diazabicycloundec-7-ene (DBU) were measured in DMSO and toluene. The compound exhibits solvent-dependent reactivity, with faster kinetics in polar aprotic solvents like DMSO .

  • Nitronic acid formation: In acidic methanol, protonation of the carbanion derived from this compound leads to transient nitronic acid intermediates, with a pKa of ~4.25 for the ionization step .

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